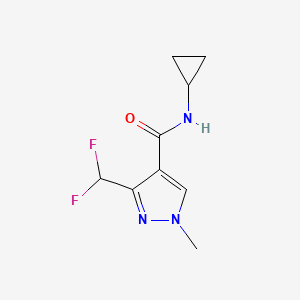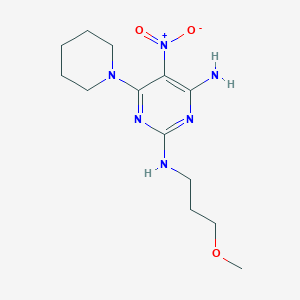
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is commonly referred to as MNRP and belongs to the family of pyrimidine derivatives. MNRP has shown promising results in various preclinical studies, and its mechanism of action is currently being investigated.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic potential. Researchers have designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Among these, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated remarkable anti-fibrotic activities, surpassing the efficacy of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Polymer Gel Dosimeters for Radiotherapy
N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (NMPA) plays a crucial role in the development of polymer gel dosimeters for radiotherapy treatment planning and dose validation. These dosimeters exhibit monotonically increasing polymerization with absorbed dose. Researchers evaluate their dosimetric properties using nuclear magnetic resonance (NMR) and UV-vis spectrophotometry. The ionizing radiation-induced polymerization in NMPA gels leads to changes in optical absorbance, making them valuable tools in radiotherapy dosimetry.
Thermosensitive Behavior in Water
NMPA-based gels exhibit intriguing thermosensitive reentrant swelling behavior in water. This unique characteristic positions them for applications where temperature-responsive materials are required. Researchers have explored their potential in various contexts, including drug delivery systems and responsive materials.
Controlled Radical Polymerization
Researchers have employed controlled radical polymerization methods, such as nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT), to polymerize NMPA. These techniques yield polymers with well-defined properties and sharp lower critical solution temperature transitions. Such properties are essential for applications in drug delivery and responsive materials.
Cancer Hyperthermia Therapy
NMPA-based polymers have also been investigated for their potential applications in cancer hyperthermia therapy. Their unique properties make them promising candidates for targeted heat-based treatments.
Magnetically Activated Drug Delivery Systems
Given their responsiveness to external stimuli, NMPA-based materials could play a role in magnetically activated drug delivery systems. By combining magnetic fields with NMPA carriers, researchers aim to enhance drug delivery precision and efficiency.
Eigenschaften
IUPAC Name |
2-N-(3-methoxypropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3/c1-22-9-5-6-15-13-16-11(14)10(19(20)21)12(17-13)18-7-3-2-4-8-18/h2-9H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYDYCNPCVVEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

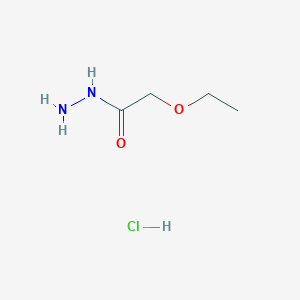
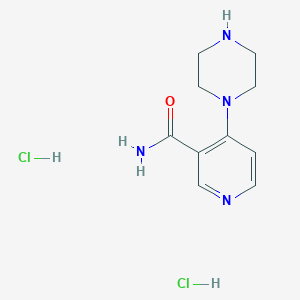



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
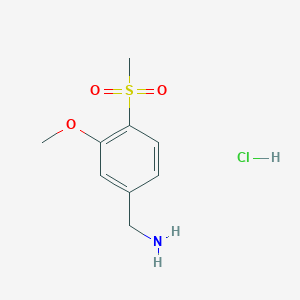
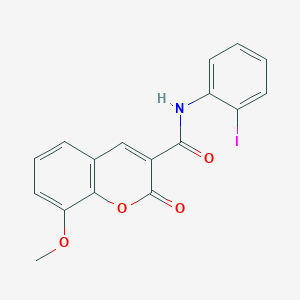
![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)
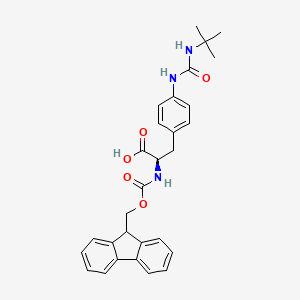
![N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide](/img/structure/B2572137.png)
